molecular formula C24H21FN2O3S B2820562 N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-81-9

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2820562
CAS No.: 850932-81-9
M. Wt: 436.5
InChI Key: INLLWCDAGNELMU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H21FN2O3S and its molecular weight is 436.5. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C18H19FN2O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a fluorinated phenyl group, an indole moiety, and a sulfonamide functional group, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µM)Mechanism of Action
This compoundMRSA15.6Inhibition of protein synthesis
This compoundE. coli31.2Disruption of cell wall synthesis

Mechanism of Action : The compound primarily exerts its antimicrobial effects through the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis. This leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated significant growth inhibition:

Cell LineIC50 (µM)Effect
A54912.5Moderate cytotoxicity
MCF78.0High cytotoxicity

Mechanism of Action : The compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. Additionally, it has been shown to inhibit tumor growth in xenograft models.

Biofilm Inhibition

The compound also shows promise in inhibiting biofilm formation, particularly against Staphylococcus aureus strains.

Table 2: Biofilm Inhibition Data

OrganismMBIC (µg/mL)MBEC (µg/mL)
Staphylococcus aureus (MRSA)62.216124.432
Enterococcus faecalis31.108248.863

Biofilm Mechanism : The inhibition mechanism involves interference with quorum sensing pathways, which are crucial for biofilm development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLWCDAGNELMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.